molecular formula C8H10ClNO3 B1433003 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride CAS No. 1376367-30-4

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

Cat. No. B1433003
M. Wt: 203.62 g/mol
InChI Key: QTHTYZBKSADJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C8H10ClNO3 and a molecular weight of 203.62 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is COC1=CC(C(O)=O)=NC=C1C.Cl . This notation provides a way to represent the structure of the chemical using ASCII strings.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride are not detailed in the search results, it’s important to note that pyridine derivatives are often involved in various types of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Route Development : An effective and practical synthetic route to a key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is related to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, has been developed. This process involves the regioselective conversion of specific pyridine compounds and highlights improvements in yield and selectivity (Horikawa, Hirokawa, & Kato, 2001).
  • Efficient Synthesis Approaches : There's an efficient synthesis method for a compound closely related to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. This synthesis involves the use of different starting materials and conditions to achieve high selectivity and yield in producing the desired pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).
  • Building Blocks for Gastric-Acid Inhibiting Compounds : 4-Methoxy-2,3,5-trimethylpyridine, a compound related to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, has been identified as a significant building block for preparing gastric-acid inhibiting compounds. This discovery underscores the potential medical applications of these pyridine derivatives (Mittelbach et al., 1988).

Pharmaceutical Research

  • Pharmacological Properties of Related Compounds : The pharmacological properties of a phosphodiesterase type 5 inhibitor, which includes a pyridine derivative structurally similar to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, have been studied. These studies provide insight into the potential therapeutic uses of these compounds in medical treatments (Mochida et al., 2002).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-methoxy-5-methylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHTYZBKSADJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1OC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

CAS RN

1376367-30-4
Record name 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Reactant of Route 5
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Reactant of Route 6
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.